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Compound of Interest

Compound Name: WKYMVM-NH2

Cat. No.: B574429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and signaling

mechanisms of the synthetic hexapeptide WKYMVM-NH2 with the formyl peptide receptor

(FPR) family, comprising FPR1, FPR2, and FPR3. This document summarizes key quantitative

data, details relevant experimental methodologies, and visualizes the complex signaling

networks involved.

Binding Affinity of WKYMVM-NH2 for FPR Family
Receptors
WKYMVM-NH2, a potent chemoattractant peptide, exhibits differential binding affinities for the

three members of the human FPR family. It is widely recognized as a high-affinity agonist for

FPR2, while demonstrating a weaker affinity for FPR1 and FPR3.[1][2][3] The relative potency

of WKYMVM-NH2 is often characterized by its half-maximal effective concentration (EC50) in

functional assays, such as calcium mobilization, which reflects the concentration of the peptide

required to elicit 50% of the maximal response and is a functional indicator of binding affinity.

Data from various studies indicate that WKYMVM-NH2 can trigger chemotaxis of phagocytes

and mobilize intracellular calcium at picomolar concentrations when acting on FPR2.[3] In

contrast, nanomolar concentrations are necessary to induce similar effects through FPR1.[3]

The reported EC50 values for calcium mobilization further highlight this hierarchy, with values

as low as 75 pM for FPR2 and in the nanomolar range for FPR1 and FPR3.[3]
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Below is a summary of the reported binding and functional data for WKYMVM-NH2 with each

FPR.

Receptor Parameter Value (nM) Cell Line Assay Type Reference

FPR1 EC50 80 HL-60-FPRL2 Not Specified [1]

EC50
~10-100 (nM

range)
Not Specified Chemotaxis [3]

FPR2 EC50 0.075 Not Specified
Calcium

Mobilization
[3]

EC50 2 HL-60-FPRL1 Not Specified [1]

FPR3 EC50 3 Not Specified
Calcium

Mobilization
[3]

Note: FPRL1 is another designation for FPR2. The original source for the 80 nM EC50 value

for FPR1 refers to it as FPRL2.

Experimental Protocols
The determination of binding affinity and functional activity of ligands like WKYMVM-NH2 for

FPRs involves a variety of in vitro assays. The two most common methods are competitive

radioligand binding assays and calcium mobilization assays.

Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (unlabeled WKYMVM-NH2) to

compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of WKYMVM-NH2 for FPR1, FPR2, and

FPR3.

Materials:

Cell membranes prepared from cells stably expressing the human FPR1, FPR2, or FPR3

receptor.
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Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]fMLF for FPR1).

Unlabeled WKYMVM-NH2.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

96-well filter plates (e.g., GF/C filters).

Scintillation cocktail.

Microplate scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the target FPR in a cold lysis buffer

and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay

buffer.[4]

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of

the radiolabeled ligand, and varying concentrations of unlabeled WKYMVM-NH2.[4]

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time

(e.g., 60 minutes) to reach binding equilibrium.[4]

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum

manifold to separate bound from free radioligand. The membranes with the bound

radioligand are trapped on the filter.[4]

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.[4]

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the

radioactivity using a microplate scintillation counter.[4]

Data Analysis: Plot the percentage of specific binding against the concentration of

WKYMVM-NH2. Calculate the IC50 value (the concentration of WKYMVM-NH2 that inhibits

50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the

Cheng-Prusoff equation.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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